molecular formula C8H8ClNO2 B13460710 Methyl 5-chloro-6-methylnicotinate

Methyl 5-chloro-6-methylnicotinate

Cat. No.: B13460710
M. Wt: 185.61 g/mol
InChI Key: SFHNAZRNPCBTEJ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-methylnicotinate is a substituted nicotinic acid ester characterized by a chlorine atom at the 5-position and a methyl group at the 6-position of the pyridine ring. This compound belongs to the class of heterocyclic aromatic esters, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. Substituted nicotinates are often utilized in cross-coupling reactions, drug design (e.g., kinase inhibitors), and as ligands in coordination chemistry .

Properties

IUPAC Name

methyl 5-chloro-6-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHNAZRNPCBTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-6-methylpyridine-3-carboxylate typically involves the chlorination of 6-methylpyridine-3-carboxylic acid followed by esterification. One common method includes:

    Chlorination: 6-methylpyridine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to introduce the chlorine atom at the 5-position.

    Esterification: The resulting 5-chloro-6-methylpyridine-3-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The methyl group at the 6-position can be oxidized to form a carboxylic acid or reduced to form an alkane.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyridines.

    Oxidation Products: 5-chloro-6-methylpyridine-3-carboxylic acid.

    Reduction Products: 5-chloro-6-methylpyridine-3-methanol.

    Hydrolysis Products: 5-chloro-6-methylpyridine-3-carboxylic acid.

Scientific Research Applications

Methyl 5-chloro-6-methylpyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Material Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes.

    Biological Studies: The compound is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of methyl 5-chloro-6-methylpyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and methyl groups can influence the compound’s binding affinity and specificity, while the ester group can undergo hydrolysis to release the active carboxylic acid form.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on substituent positions, functional groups, and synthetic relevance:

Methyl 6-Chloronicotinate

  • Molecular Formula: C₇H₆ClNO₂
  • Structure : Chlorine at the 6-position, methoxycarbonyl group at the 3-position.
  • Key Properties :
    • Crystallography: The molecule is nearly planar, with a dihedral angle of 3.34° between the COOMe group and the aromatic ring. This planarity facilitates π–π stacking interactions (centroid–centroid distance: 3.8721 Å) and C–H⋯N hydrogen bonding in the crystal lattice .
    • Synthesis: Prepared via esterification of 6-chloronicotinic acid or through palladium-catalyzed cross-coupling reactions .
  • Applications : Intermediate for agrochemicals and pharmaceuticals, such as pyridine-based herbicides and kinase inhibitors .

Methyl 6-Chloro-5-Nitronicotinate

  • Molecular Formula : C₇H₅ClN₂O₄
  • Structure : Chlorine at the 6-position, nitro group at the 5-position, and methoxycarbonyl at the 3-position.
  • Key Properties :
    • Reactivity: The nitro group enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling).
    • Synthesis: Nitration of methyl 6-chloronicotinate or direct nitration of pyridine precursors .
  • Applications : Precursor for functionalized pyridines in medicinal chemistry (e.g., antimalarial agents) .

Methyl 5-Chloro-6-(Hydroxymethyl)Nicotinate

  • Molecular Formula: C₈H₈ClNO₃
  • Structure : Chlorine at the 5-position, hydroxymethyl at the 6-position, and methoxycarbonyl at the 3-position.
  • Key Properties :
    • Hydroxymethyl Group: Introduces polarity and hydrogen-bonding capacity, influencing solubility and biological activity.
    • Collision Cross-Section Data: Predicted structural stability via computational models (SMILES: COC(=O)C1=CC(=C(N=C1)CO)Cl) .
  • Applications: Potential use in prodrug design or as a building block for antiviral agents .

Ethyl 2-Chloro-6-Methoxynicotinate

  • Molecular Formula: C₉H₁₀ClNO₃
  • Structure : Chlorine at the 2-position, methoxy at the 6-position, and ethoxycarbonyl at the 3-position.
  • Key Properties :
    • Ethyl Ester vs. Methyl Ester: Ethyl esters typically exhibit slower hydrolysis rates compared to methyl esters, affecting drug bioavailability.
    • Applications: Intermediate in synthesizing fungicides and herbicides .

Comparative Analysis Table

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Applications Reference
Methyl 5-chloro-6-methylnicotinate C₈H₈ClNO₂ Cl (5), CH₃ (6), COOMe (3) Ester, Chloro, Methyl Pharmaceutical intermediates Inferred
Methyl 6-chloronicotinate C₇H₆ClNO₂ Cl (6), COOMe (3) Ester, Chloro Agrochemicals, Kinase inhibitors
Methyl 6-chloro-5-nitronicotinate C₇H₅ClN₂O₄ Cl (6), NO₂ (5), COOMe (3) Ester, Chloro, Nitro Antimalarial agents
Methyl 5-chloro-6-(hydroxymethyl)nicotinate C₈H₈ClNO₃ Cl (5), CH₂OH (6), COOMe (3) Ester, Chloro, Hydroxymethyl Prodrug development
Ethyl 2-chloro-6-methoxynicotinate C₉H₁₀ClNO₃ Cl (2), OMe (6), COOEt (3) Ethyl Ester, Chloro, Methoxy Fungicides

Key Research Findings

Substituent Effects on Reactivity :

  • Nitro groups (e.g., in methyl 6-chloro-5-nitronicotinate) significantly enhance electrophilic aromatic substitution reactivity compared to methyl or hydroxymethyl groups .
  • Hydroxymethyl groups improve aqueous solubility but may reduce metabolic stability due to oxidation susceptibility .

Crystallographic Insights :

  • Planarity in methyl 6-chloronicotinate facilitates intermolecular interactions, critical for crystal engineering and solid-state stability .

Synthetic Pathways :

  • Methyl nicotinate derivatives are commonly synthesized via esterification of corresponding acids or transition metal-catalyzed functionalization .

Biological Activity

Methyl 5-chloro-6-methylnicotinate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of nicotinic acid esters, characterized by the presence of a chloro group at the 5-position and a methyl group at the 6-position of the nicotinic acid backbone. Its molecular formula is C9H8ClN1O2C_9H_8ClN_1O_2, which contributes to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Studies have indicated that it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.
  • Enzyme Modulation : The compound may influence enzyme activity, particularly those involved in metabolic processes.

The mechanism of action for this compound involves interactions with specific molecular targets. The hydroxy and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their activity. This compound may also modulate receptor binding, particularly nicotinic acid receptors, leading to its observed biological effects .

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Study : In a model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in managing inflammatory diseases .
  • Enzyme Interaction : Research has indicated that this compound can inhibit specific enzymes implicated in metabolic pathways, thereby influencing biochemical processes within cells .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Methyl 2-hydroxy-6-methylnicotinateLacks chloro groupDifferent reactivity and biological activity
5-Chloro-2-hydroxy-6-methylnicotinic acidFree acid formDifferent solubility and reactivity compared to the ester
Methyl 5-chloro-2-hydroxy-3-methylnicotinateDifferent methyl positionVariations in chemical and biological properties

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